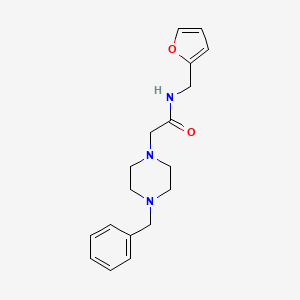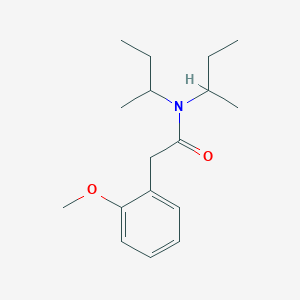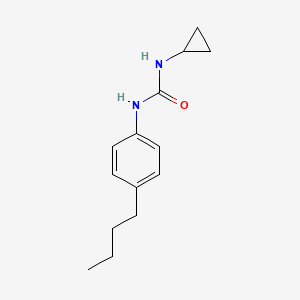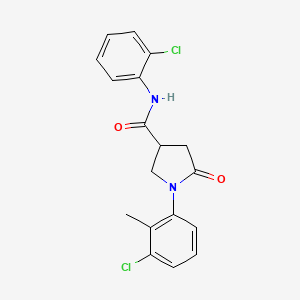![molecular formula C12H8ClN5OS B5417410 5-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5417410.png)
5-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of tetrazole-containing compounds and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 5-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or proteins involved in the inflammatory response, cell proliferation, and cell death pathways.
Biochemical and physiological effects:
Studies have shown that this compound has biochemical and physiological effects on various cell types. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells. It has also been shown to induce apoptosis in cancer cells and inhibit bacterial growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide in lab experiments include its high purity, ease of synthesis, and potential applications in various fields of research. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 5-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide. These include:
1. Further studies to fully understand the mechanism of action of the compound.
2. Studies to investigate the potential use of the compound in the treatment of neurodegenerative diseases.
3. Studies to investigate the potential use of the compound in combination with other drugs for the treatment of cancer.
4. Studies to investigate the potential use of the compound in the treatment of bacterial infections.
5. Studies to investigate the potential use of the compound as a diagnostic tool for certain diseases.
Conclusion:
In conclusion, this compound is a promising compound for scientific research. Its potential applications in various fields of research make it an attractive compound for further studies. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 5-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide involves the reaction of 5-chloro-2-thiophenecarboxylic acid with 3-amino-1H-tetrazole in the presence of a coupling reagent. The reaction yields the desired compound in good yield and purity. The synthesis method has been optimized and can be easily scaled up for large-scale synthesis.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, including anti-inflammatory, anticancer, and antibacterial activities. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
5-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN5OS/c13-10-5-4-9(20-10)12(19)14-8-3-1-2-7(6-8)11-15-17-18-16-11/h1-6H,(H,14,19)(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZVSIMLPKJYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(S2)Cl)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816386 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-iodo-N'-[(2-phenoxypropanoyl)oxy]benzenecarboximidamide](/img/structure/B5417327.png)
![6-[2-(1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5417332.png)
![8-(6-ethyl-2-methyl-4-pyrimidinyl)-2-propyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5417335.png)



![2-(1H-benzimidazol-2-yl)-3-[1-(4-ethoxyphenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5417361.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1-ethyl-6-methylpyridin-2(1H)-one](/img/structure/B5417387.png)
![ethyl 5-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate](/img/structure/B5417409.png)

![5-{[2-(trifluoromethyl)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5417418.png)
![N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)vinyl]benzamide](/img/structure/B5417421.png)
![6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5417423.png)
